molecular formula C8H16ClNO2 B1214260 (2-(Acryloyloxy)ethyl)trimethylammonium chloride CAS No. 44992-01-0

(2-(Acryloyloxy)ethyl)trimethylammonium chloride

Cat. No.: B1214260
CAS No.: 44992-01-0
M. Wt: 193.67 g/mol
InChI Key: FZGFBJMPSHGTRQ-UHFFFAOYSA-M
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Biological Activity

(2-(Acryloyloxy)ethyl)trimethylammonium chloride, commonly referred to as ATAC, is a quaternary ammonium compound that exhibits significant biological activity due to its unique chemical structure. This compound integrates both a cationic trimethylammonium moiety and an acryloyloxy group, which contributes to its interaction with various biological systems. The following sections detail the biological activities of ATAC, including its antimicrobial properties, potential applications in gene delivery, and cytotoxicity against cancer cells.

  • Molecular Formula : C₇H₁₄ClNO₂
  • Molecular Weight : 177.64 g/mol
  • Structure : Contains a trimethylammonium group attached to an ethyl chain linked with an acryloyloxy group.

The cationic nature of ATAC allows it to effectively bind with negatively charged biological macromolecules such as DNA and microbial cell membranes, enhancing its functional applications.

Antimicrobial Activity

ATAC has shown promising antimicrobial properties against a range of microorganisms. Studies indicate that its cationic charge disrupts microbial cell membranes, leading to cell death. The minimum inhibitory concentrations (MICs) for various pathogens are summarized in Table 1.

MicroorganismMIC (μg/mL)
Staphylococcus aureus (MSSA)123
Staphylococcus aureus (MRSA)123
Pseudomonas aeruginosa123
Escherichia coli370
Bacillus subtilis123
Candida albicans370
Saccharomyces cerevisiae370

These results suggest that ATAC is effective against both Gram-positive and Gram-negative bacteria, as well as yeasts .

Gene Delivery Applications

The ability of ATAC to complex with DNA makes it a candidate for non-viral gene delivery systems. Researchers are investigating its use in facilitating the transport of genetic material into cells, which is crucial for various gene therapy applications. The interactions between ATAC and DNA can enhance cellular uptake and improve transfection efficiency .

Cytotoxicity Studies

Research has indicated that ATAC may exhibit cytotoxic effects on certain cancer cell lines. In vitro assays have been conducted to assess its impact on cell viability. For instance, studies demonstrated that ATAC could induce apoptosis in specific cancer cells while maintaining biocompatibility with normal cells. These findings point towards its potential use in targeted cancer therapies .

Case Study: Encapsulation of Pancreatic Islets

A study explored the use of poly(ATAC) microcapsules for encapsulating pancreatic islets to address insulin deficiency in diabetes. The encapsulated islets maintained functional activity for up to 90 days post-transplantation, significantly longer than non-encapsulated islets . Histological analysis confirmed high biocompatibility and minimal fibrotic overgrowth around the capsules.

Case Study: Hydrogels for Drug Delivery

Another research effort focused on developing hydrogels based on poly(ATAC) for drug delivery applications. These hydrogels exhibited controlled release properties and enhanced biocompatibility, making them suitable for pharmaceutical applications .

Properties

IUPAC Name

trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO2.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGFBJMPSHGTRQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54076-97-0
Record name Acryloyloxyethyltrimethylammonium chloride homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54076-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2028016
Record name 2-(Dimethylamino)ethyl acrylate methochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
Source EPA Chemicals under the TSCA
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CAS No.

44992-01-0
Record name Acryloyloxyethyltrimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44992-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanaminium, N,N,N-trimethyl-2-((1-oxo-2-propen-1-yl)oxy)-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propen-1-yl)oxy]-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Dimethylamino)ethyl acrylate methochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2028016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(acryloyloxy)ethyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.052
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Record name ETHANAMINIUM, N,N,N-TRIMETHYL-2-((1-OXO-2-PROPEN-1-YL)OXY)-, CHLORIDE (1:1)
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Synthesis routes and methods

Procedure details

78 g of liquid methyl chloride are charged with stirring into a jacketed reactor. The temperature is raised to 47° C. and the pressure of the system equilibrates at 9.6 bars absolute. In the first stage 33 g of dimethylaminoethyl acrylate stabilized with the aid of 700 ppm of hydroquinone methyl ether are injected into the reactor over a period of 20 minutes (that is 16% of the total quantity of acrylate necessary for reaction) In a second stage the complement of the acrylate and the water are injected simultaneously and continuously in a water/acrylate weight ratio of the order of 0.4 over a period of 2 hours. Throughout the reaction the temperature is kept at 47° C. and the pressure in the reactor drops to 3.2 bars absolute at the end of the injection of reactants. 0.5 Nl/h of air is then injected continuously into the reactor and over a period of 1 hour the reactor pressure is returned progressively to atmospheric pressure while a blow-off exit flow rate lower than 1.5 Nl/h is maintained (whence a ratio of the blow-off volumetric flow rates to the oxygen introduced lower than 15). 71 g of water and 205 g of dimethylaminoethyl acrylate have been employed in this operation and 343 g of acryloyloxyethyltrimethylammonium at a concentration of. 80% in water are recovered. The final product is then subjected to an injection of air at a flow rate of 7 Nl/h for 1/2 hour hot and then for 1/2 hour at room temperature. The final product obtained has the following characteristics: water: 20.3% acrylic acid: 0.23% dimethylaminoethyl acrylate: 0.15% methyl chloride: 10 ppm polymer: nil storage stability: longer than 1 year.
Quantity
343 g
Type
reactant
Reaction Step One
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Quantity
71 g
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solvent
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water acrylate
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0 (± 1) mol
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reactant
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solvent
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[Compound]
Name
liquid
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78 g
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reactant
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reactant
Reaction Step Four
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33 g
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reactant
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reactant
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0 (± 1) mol
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Reaction Step Nine
Quantity
205 g
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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